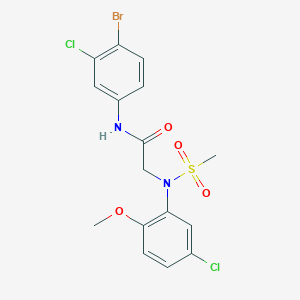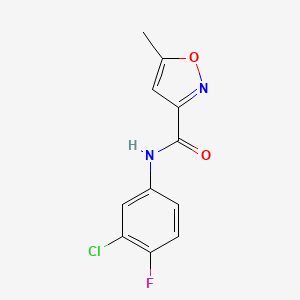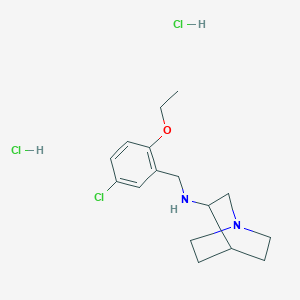
3-(2-fluorophenyl)-N-(3-pyridinylmethyl)-5-isoxazolecarboxamide
Descripción general
Descripción
3-(2-fluorophenyl)-N-(3-pyridinylmethyl)-5-isoxazolecarboxamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential for use in cancer treatment. The compound has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further investigation.
Mecanismo De Acción
Compound 1 inhibits the PI3K/Akt/mTOR signaling pathway by binding to the ATP-binding site of mTOR. This binding prevents mTOR from phosphorylating downstream targets, leading to inhibition of cell growth and survival. The PI3K/Akt/mTOR pathway is commonly dysregulated in cancer cells, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-(2-fluorophenyl)-N-(3-pyridinylmethyl)-5-isoxazolecarboxamide 1 has been shown to have other biochemical and physiological effects. These include inhibition of angiogenesis, induction of autophagy, and modulation of the immune system. These effects may contribute to the overall anti-tumor activity of the this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-fluorophenyl)-N-(3-pyridinylmethyl)-5-isoxazolecarboxamide 1 in lab experiments is its high potency and selectivity for the PI3K/Akt/mTOR pathway. This allows for precise targeting of cancer cells and minimal off-target effects. However, one limitation is the lack of clinical data on the this compound, which makes it difficult to assess its potential for use in human cancer therapy.
Direcciones Futuras
There are several future directions for research on 3-(2-fluorophenyl)-N-(3-pyridinylmethyl)-5-isoxazolecarboxamide 1. These include:
1. Further optimization of the synthesis method to increase yield and purity of the this compound.
2. Investigation of the this compound's potential for use in combination therapy with other anti-cancer agents.
3. Evaluation of the this compound's pharmacokinetics and toxicity in animal models.
4. Clinical trials to assess the safety and efficacy of the this compound in human cancer patients.
5. Investigation of the this compound's potential for use in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, this compound 1 is a novel small molecule with potent anti-tumor activity that has gained attention in the scientific community. The this compound inhibits the PI3K/Akt/mTOR signaling pathway, leading to inhibition of cell growth and survival. Further research is needed to fully understand the potential of this compound 1 for use in cancer therapy and other diseases.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, the 3-(2-fluorophenyl)-N-(3-pyridinylmethyl)-5-isoxazolecarboxamide has been shown to have potent anti-tumor activity, inducing cell death and inhibiting tumor growth. The mechanism of action of this compound 1 involves inhibition of the PI3K/Akt/mTOR signaling pathway, which is commonly dysregulated in cancer cells.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-6-2-1-5-12(13)14-8-15(22-20-14)16(21)19-10-11-4-3-7-18-9-11/h1-9H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCPABYWIMUJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)NCC3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4709305.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B4709318.png)





![2-(4-butoxyphenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4709365.png)
![5-[(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4709369.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4709375.png)

![2-[(2,6-dichlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4709386.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4709392.png)
